{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine
Brand Name: Vulcanchem
CAS No.: 1368784-01-3
VCID: VC2943448
InChI: InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2
SMILES: C1CC1(CC2=CC=C(C=C2)F)CN
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine

CAS No.: 1368784-01-3

Cat. No.: VC2943448

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine - 1368784-01-3

Specification

CAS No. 1368784-01-3
Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name [1-[(4-fluorophenyl)methyl]cyclopropyl]methanamine
Standard InChI InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2
Standard InChI Key BMDRIRSWAMBAME-UHFFFAOYSA-N
SMILES C1CC1(CC2=CC=C(C=C2)F)CN
Canonical SMILES C1CC1(CC2=CC=C(C=C2)F)CN

Introduction

Chemical Structure and Properties

Structural Characteristics

{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine consists of a cyclopropyl core substituted with a 4-fluorophenylmethyl group and a methanamine moiety. The presence of the 4-fluorophenyl group distinguishes this compound from similar derivatives where the fluorine atom occupies different positions on the phenyl ring. The compound features a three-membered cyclopropane ring, which introduces ring strain and unique spatial arrangements that influence its reactivity and biological properties.

Physical and Chemical Properties

The physical and chemical properties of {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine are summarized in the following table:

PropertyValue/Description
Molecular FormulaC11H14FN
Molecular WeightApproximately 179.24 g/mol
Physical StateTypically a solid at room temperature
SolubilityModerately soluble in organic solvents; limited water solubility
StabilityGenerally stable under standard laboratory conditions
Melting PointExpected range: 80-120°C (estimated)
pKaApproximately 9-10 (for the amine group)

Structural Comparison with Related Compounds

The position of the fluorine atom on the phenyl ring significantly impacts the compound's properties. The 4-position (para) fluorine substitution in the target compound differs from other positional isomers such as the 2-position (ortho) variant. This positional difference affects electronic distribution, dipole moment, and potentially its biological activity profile.

Synthesis Methods

General Synthetic Approaches

The synthesis of {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine typically involves a multi-step process. A common approach might include:

  • Cyclopropanation of an appropriate alkene precursor

  • Introduction of the 4-fluorophenylmethyl group

  • Incorporation of the amine functionality

  • Purification and isolation of the final product

Specific Synthetic Pathways

A potential synthesis route could involve the reaction of cyclopropylamine with 4-fluorobenzyl halide under basic conditions. Alternative methods might utilize Simmons-Smith cyclopropanation followed by appropriate functional group manipulations. The optimization of reaction conditions is crucial for achieving high yields and purity.

Purification Techniques

Purification of {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine commonly employs techniques such as recrystallization, column chromatography, and distillation. The choice of purification method depends on the scale of synthesis and the required purity level for the intended application.

Chemical Reactivity

Reactivity Profile

The reactivity of {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine is influenced by both the cyclopropyl ring and the functional groups present. The compound can participate in various chemical transformations:

  • Nucleophilic reactions via the primary amine group

  • Potential ring-opening reactions of the strained cyclopropyl system

  • Electrophilic aromatic substitution reactions on the fluorophenyl ring (with reduced reactivity due to the electron-withdrawing fluorine)

  • Formation of various derivatives through functional group modifications

Common Reactions

The primary amine group in {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine can undergo typical reactions expected for primary amines:

  • Acylation to form amides

  • Alkylation to form secondary amines

  • Reductive amination with aldehydes or ketones

  • Formation of imines or Schiff bases

  • Conversion to isocyanates or carbamates

The cyclopropyl ring may undergo ring-opening reactions under specific conditions, particularly with strong acids or nucleophiles, leading to various derivatives with altered carbon frameworks.

Biological Activity and Applications

Receptor Interactions

Research on similar compounds suggests potential interactions with neurotransmitter systems. Fluorinated cyclopropane derivatives have demonstrated activity as selective serotonin receptor modulators, which may indicate similar properties for {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine. The precise binding affinities and selectivity profiles would need to be determined through specific receptor binding studies.

Comparative Analysis

Structural Analogs and Their Properties

The following table presents a comparative analysis of {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine with structurally related compounds:

CompoundStructural DifferencePotential Impact on Properties
{1-[(2-Fluorophenyl)methyl]cyclopropyl}methanamineFluorine at 2-position instead of 4-positionDifferent electronic distribution and potentially altered receptor binding profile
{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanamineChlorine instead of fluorineIncreased size and polarizability; different lipophilicity
{1-Phenylmethylcyclopropyl}methanamineNo halogen substitutionReduced lipophilicity; different electronic properties
{1-[(4-Fluorophenyl)methyl]cyclobutyl}methanamineCyclobutyl instead of cyclopropyl ringReduced ring strain; different conformational properties

Structure-Activity Relationships

The structure-activity relationships (SAR) for {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine and related compounds provide insights into how structural modifications affect biological activity. Key SAR observations include:

  • The position of fluorine on the phenyl ring significantly influences receptor binding and selectivity

  • The cyclopropyl ring contributes to the compound's conformational rigidity, which can be crucial for receptor recognition

  • Modifications to the amine group can alter the compound's pharmacokinetic properties and target selectivity

Analytical Methods

Identification and Characterization Techniques

Several analytical techniques are essential for the characterization of {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through 1H, 13C, and 19F NMR spectra

  • Mass Spectrometry (MS): Confirms molecular weight and helps identify fragmentation patterns

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the primary amine and aromatic features

  • X-ray Crystallography: Determines the three-dimensional structure when crystalline samples are available

  • Elemental Analysis: Confirms the elemental composition

Current Research and Future Directions

Recent Advances

Recent research in fluorinated cyclopropane derivatives has focused on their potential as selective serotonin receptor agonists. The unique structural features of compounds like {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine make them valuable scaffolds for developing novel pharmaceuticals with improved properties.

Research Challenges

Despite its promise, several challenges remain in the research and development of {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine:

  • Optimizing synthetic routes for large-scale production

  • Comprehensive evaluation of its pharmacological profile

  • Assessment of metabolic stability and in vivo behavior

  • Development of structure-activity relationships to guide further modifications

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